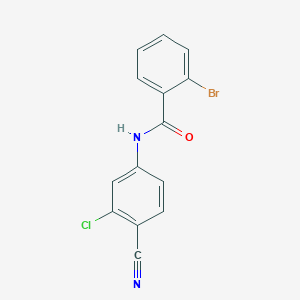
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, also known as BCCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCCB belongs to the class of benzamide derivatives and is known for its unique chemical structure that makes it a promising candidate for various research applications.
作用机制
The mechanism of action of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is not fully understood, but it is believed to involve the selective binding of the compound to specific target proteins. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to bind to a range of proteins, including enzymes, receptors, and transporters, making it a versatile tool for studying protein function.
Biochemical and Physiological Effects:
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of receptor activity, and the alteration of cellular signaling pathways. These effects make 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide a valuable tool for studying cellular processes and the mechanisms of disease.
实验室实验的优点和局限性
One of the main advantages of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in lab experiments is its high selectivity for specific target proteins. This selectivity allows researchers to study the function of individual proteins and their interactions with other molecules. However, one limitation of using 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its relatively low potency, which can make it challenging to achieve the desired biological effect at low concentrations.
未来方向
There are several future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide, including the development of more potent analogs, the identification of new target proteins, and the application of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in vivo models. Additionally, the use of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide in combination with other chemical probes and imaging techniques may provide new insights into the complex processes that occur within cells and tissues.
Conclusion:
In conclusion, 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and high selectivity for specific target proteins make it a valuable tool for studying protein function and interactions. While there are limitations to its use, the future directions for the study of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide are promising, and it is likely to remain an essential tool for researchers in the years to come.
合成方法
The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide involves the reaction of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide with various reagents such as lithium aluminum hydride, sodium cyanoborohydride, and hydrogen gas. The synthesis of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide is its use as a chemical probe for the study of protein-protein interactions. 2-bromo-N-(3-chloro-4-cyanophenyl)benzamide has been shown to selectively bind to specific target proteins, making it an essential tool for studying protein function and interactions.
属性
IUPAC Name |
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14(19)18-10-6-5-9(8-17)13(16)7-10/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFFMGGSPVCLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-chloro-4-cyanophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

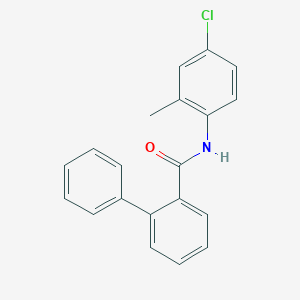
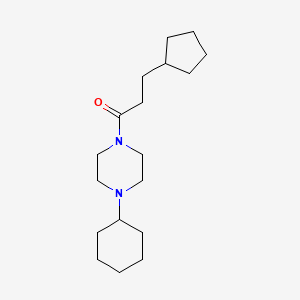
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
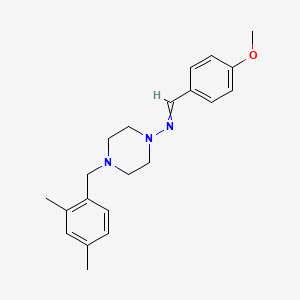
![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)
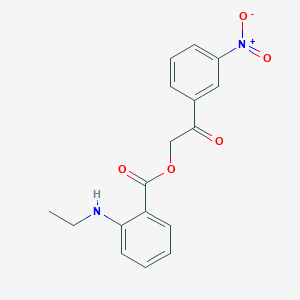
![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)
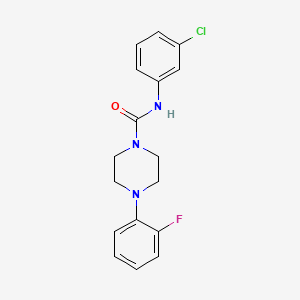
![N-(4-fluorophenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5877268.png)

![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)